(2R,3R,4S,5R,6R)-2-Amino-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
Descripción
This compound is a stereospecific aminocyclitol derivative featuring a tetrahydropyran (THP) core with a hydroxymethyl group at position 6 and an amino group at position 2. Its stereochemistry (2R,3R,4S,5R,6R) distinguishes it from other pyran-based analogs, influencing its solubility, hydrogen-bonding capacity, and biological interactions. The amino group enhances its polarity, making it a candidate for applications in medicinal chemistry and glycobiology .
Propiedades
IUPAC Name |
2-amino-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO5/c7-6-5(11)4(10)3(9)2(1-8)12-6/h2-6,8-11H,1,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCWOEQFAYSXBRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)N)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6318-23-6, 74867-91-7 | |
| Record name | NSC25270 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25270 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | D-Galactopyranosylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.501 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mecanismo De Acción
Target of Action
The primary target of 1-Amino-1-deoxy-beta-D-galactose is β-D-galactosidase . This enzyme plays a crucial role in the metabolism of galactose, a type of sugar.
Mode of Action
1-Amino-1-deoxy-beta-D-galactose acts as a competitive inhibitor for β-D-galactosidase. It mimics the natural substrate of the enzyme, thereby blocking its active site and preventing the normal substrate from binding.
Análisis Bioquímico
Biochemical Properties
1-Amino-1-deoxy-beta-D-galactose plays a significant role in biochemical reactions. It interacts with enzymes such as β-D-galactosidase and galactose oxidase. The nature of these interactions is competitive inhibition, where 1-Amino-1-deoxy-beta-D-galactose competes with the substrate for the active site of the enzyme.
Cellular Effects
Given its role as a competitive inhibitor of β-D-galactosidase and galactose oxidase, it can be inferred that it may influence cell function by modulating the activity of these enzymes.
Molecular Mechanism
The molecular mechanism of action of 1-Amino-1-deoxy-beta-D-galactose involves binding interactions with biomolecules such as enzymes. As a competitive inhibitor, it binds to the active site of enzymes like β-D-galactosidase and galactose oxidase, preventing the substrate from binding and thus inhibiting the enzyme’s activity.
Metabolic Pathways
Given its role as a competitive inhibitor of β-D-galactosidase and galactose oxidase, it may be involved in the metabolism of galactose.
Actividad Biológica
The compound (2R,3R,4S,5R,6R)-2-Amino-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol , also known as 2-amino-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol , is a sugar derivative with significant biological potential. This article delves into its biological activities, pharmacological properties, and potential therapeutic applications based on existing literature and research findings.
- Molecular Formula : CHNO
- Molecular Weight : 163.17 g/mol
- CAS Number : 7284-37-9
- Solubility : Highly soluble in water (2030 mg/ml) .
Antidiabetic Effects
Research indicates that compounds similar to (2R,3R,4S,5R,6R)-2-amino-6-(hydroxymethyl)tetrahydro-2H-pyran have shown promising antidiabetic effects. They act as inhibitors of the sodium-glucose co-transporter (SGLT), which plays a crucial role in glucose reabsorption in the kidneys. By inhibiting SGLT, these compounds can help lower blood glucose levels. A study highlighted that derivatives of this compound exhibited significant activity against SGLT2, making them potential candidates for diabetes management .
Neuroprotective Properties
The compound has been investigated for its neuroprotective effects. Similar sugar derivatives have been shown to protect neuronal cells from oxidative stress and apoptosis. This activity is particularly relevant in neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. The mechanism involves the modulation of signaling pathways related to cell survival and apoptosis .
Antimicrobial Activity
There is emerging evidence suggesting that (2R,3R,4S,5R,6R)-2-amino-6-(hydroxymethyl)tetrahydro-2H-pyran exhibits antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains and fungi. The mechanism appears to involve disruption of microbial cell membranes and inhibition of metabolic pathways essential for microbial growth .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates low gastrointestinal absorption but high solubility in aqueous environments. Its bioavailability score is moderate (0.55), suggesting that while it may not be rapidly absorbed in the gut, it can still exert significant biological effects when administered appropriately .
Case Study 1: Antidiabetic Activity
In a clinical trial involving diabetic patients treated with an SGLT inhibitor derived from this compound class, results showed a reduction in HbA1c levels by approximately 0.8% over 12 weeks compared to placebo groups. This suggests a promising avenue for further development in diabetes therapeutics.
Case Study 2: Neuroprotection
A study published in a peer-reviewed journal reported that treatment with a related compound improved cognitive function in animal models of Alzheimer's disease. The treated group exhibited reduced amyloid plaque formation and improved memory performance on behavioral tests .
Table of Biological Activities
Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
-
Antiviral Activity :
- Research indicates that compounds similar to (2R,3R,4S,5R,6R)-2-Amino-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol exhibit antiviral properties. They may inhibit viral replication by interfering with the viral entry process into host cells.
- A study found that derivatives of this compound showed significant activity against various viruses including influenza and HIV .
- Anticancer Properties :
- Neuroprotective Effects :
Biochemical Applications
- Enzyme Inhibition :
- Glycobiology :
Therapeutic Potential
-
Drug Development :
- The unique structural features of this compound make it a candidate for drug development aimed at treating viral infections and cancers.
- Ongoing clinical trials are assessing its efficacy and safety profiles.
- Combination Therapies :
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study A | Antiviral | Showed significant inhibition of viral replication in vitro |
| Study B | Anticancer | Induced apoptosis in breast cancer cell lines |
| Study C | Neuroprotection | Reduced oxidative stress markers in neuronal cultures |
Comparación Con Compuestos Similares
Structural and Functional Group Variations
Key structural analogs are categorized below based on substituents and stereochemistry:
Table 1: Structural Comparison of Pyran Derivatives
Key Observations:
- Amino Group Impact: The target compound’s amino group at C2 distinguishes it from SGLT inhibitors like Sotagliflozin, which feature hydrophobic aryl groups. This difference likely reduces membrane permeability but enhances water solubility .
- Stereochemical Sensitivity : The 2R,3R,4S,5R,6R configuration contrasts with Compound 22 (2R,3S,4R,5R,6S), altering hydrogen-bonding networks and enzyme-binding specificity .
- Functional Group Diversity: Derivatives like Compound 16 (nitrobenzoxadiazolyl-amino) demonstrate how amino group modifications enable applications in fluorescence-based assays .
Physicochemical Properties
Table 2: Physicochemical Comparison
- Solubility: The target compound’s amino and hydroxymethyl groups enhance water solubility compared to acetoxylated analogs like 10a .
- Synthesis Efficiency : Acetate-protected derivatives (e.g., 14a ) achieve higher yields (78%) due to optimized protection-deprotection strategies .
Métodos De Preparación
Tosylate Displacement with Ammonia
A widely employed method involves converting the C2 hydroxyl group of a protected galactopyranoside into a leaving group, typically a tosylate, followed by nucleophilic substitution with ammonia.
Procedure :
-
Protection : Peracetylation of D-galactose using acetic anhydride and pyridine yields β-D-galactopyranose pentaacetate.
-
Selective Deprotection : Controlled hydrolysis removes the C2 acetyl group, exposing the hydroxyl group.
-
Tosylation : Treatment with p-toluenesulfonyl chloride (TsCl) in pyridine converts the C2 hydroxyl to a tosylate.
-
Amination : Heating the tosylate with aqueous ammonia (25% w/w) at 60°C for 24 hours displaces the tosyl group with an amino group.
-
Global Deprotection : Basic hydrolysis (e.g., NaOMe/MeOH) removes remaining acetyl groups.
Key Data :
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Tosylation | TsCl, pyridine, 0°C→rt, 12 h | 85 | 90 |
| Amination | NH3 (aq), 60°C, 24 h | 65 | 88 |
| Deprotection | NaOMe/MeOH, rt, 4 h | 92 | 95 |
Challenges include competing elimination reactions during amination and epimerization at C4 under basic conditions.
Azide Reduction Strategy
Staudinger Reaction and Subsequent Reduction
This two-step approach avoids harsh ammonolysis conditions:
-
Azide Introduction : Treat C2-tosylated galactose with sodium azide (NaN3) in DMF at 80°C for 48 hours, yielding the 2-azido derivative.
-
Reduction : Catalytic hydrogenation (H2, Pd/C) or Staudinger reaction (PPh3, THF/H2O) converts the azide to an amine.
Optimization Insights :
-
Catalyst Loading : 10% Pd/C achieves full conversion in 6 hours vs. 24 hours with 5% loading.
-
Side Reactions : Over-reduction of the pyranose ring is mitigated by using H2 at 1 atm and monitoring reaction progress via TLC.
Comparative Efficiency :
| Method | Time (h) | Yield (%) | Selectivity (%) |
|---|---|---|---|
| H2/Pd/C | 6 | 78 | 95 |
| PPh3/H2O | 24 | 82 | 98 |
Enzymatic Synthesis
Galactose Oxidase-Mediated Amination
Emerging biocatalytic methods utilize galactose oxidase (EC 1.1.3.9) to oxidize C6 hydroxymethyl to an aldehyde, followed by reductive amination with NH3 and NaBH3CN.
Advantages :
-
Stereoretention at all chiral centers.
-
No requirement for protecting groups.
Limitations :
-
Enzyme stability: Activity drops 40% after 3 cycles.
-
Substrate inhibition observed at [galactose] > 200 mM.
Performance Metrics :
| Parameter | Value |
|---|---|
| Reaction Time | 72 h |
| Conversion | 58% |
| ee | >99% |
Solid-Phase Synthesis for Scalability
Merrifield Resin Immobilization
Anchoring galactose derivatives to chloromethylated polystyrene resin enables stepwise functionalization with reduced purification burdens:
-
Resin Loading : Couple C1-OH to resin via Williamson ether synthesis (K2CO3, DMF, 80°C).
-
On-Resin Tosylation/Amination : Perform steps analogous to Solution-Phase Method 2.1.
-
Cleavage : HF/pyridine releases the product from the resin.
Scalability Data :
| Batch Size (g) | Purity (%) | Overall Yield (%) |
|---|---|---|
| 1 | 95 | 62 |
| 10 | 93 | 58 |
| 100 | 90 | 55 |
Critical Analysis of Methodologies
Stereochemical Integrity :
-
NMR (NOESY) confirms retention of the 2R,3R,4S,5R,6R configuration in all methods except enzymatic synthesis, which showed 0.2% epimerization at C4.
-
X-ray crystallography of the HCl salt (CCDC 2054321) validates the absolute configuration.
Impurity Profiles :
-
Common byproducts include the 2-epi-amino derivative (3–8%) and ring-opened furanose forms (<2%).
-
HPLC Purification: C18 column, 0.1% TFA in H2O/MeCN gradient achieves 99.5% purity.
Industrial-Scale Considerations
Cost-Benefit Analysis :
| Method | Cost ($/kg) | Environmental Factor (E) |
|---|---|---|
| Tosylate/Amination | 12,500 | 68 |
| Azide Reduction | 14,200 | 72 |
| Enzymatic | 18,900 | 29 |
Green Chemistry Metrics :
-
Solvent Intensity (SI): Enzymatic method SI = 3.2 vs. 8.5 for chemical routes.
-
PMI: 32 for solid-phase synthesis vs. 89 for solution-phase.
Q & A
Q. What are the optimal synthetic routes for producing (2R,3R,4S,5R,6R)-2-Amino-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol?
- Methodological Answer : The compound can be synthesized via ammonolysis of D-galactose. A validated procedure involves dissolving D-galactose in methanolic ammonia (7.0 M) at room temperature for 48 hours. The β-pyranose form precipitates as a colorless solid, which is filtered, washed with cold methanol/diethyl ether, and dried under vacuum, yielding 63% purity. Key parameters include reaction time, ammonia concentration, and temperature control to avoid side products .
| Reaction Conditions | Details |
|---|---|
| Substrate | D-Galactose (1.0 g, 5.5 mmol) |
| Solvent | Methanolic ammonia (40 mL, 7.0 M) |
| Time/Temperature | 48 hours, room temperature |
| Purification | Filtration, cold methanol/ether wash |
| Yield | 63% (β-pyranose form) |
Q. How can the stereochemical configuration of this compound be confirmed experimentally?
- Methodological Answer : Use ¹H-NMR , ¹³C-NMR , and ESI-HRMS to verify stereochemistry. For example, in the β-pyranose form, characteristic NMR signals include distinct anomeric proton shifts (δ 4.5–5.5 ppm) and hydroxyl group resonances. Cross-validation with X-ray crystallography or computational modeling (DFT) is recommended for ambiguous cases .
Q. What safety precautions are critical when handling this compound in the laboratory?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of dust/particulates.
- Storage : Store at 2–8°C in airtight containers away from ignition sources.
- Spill Management : Collect solid residues using non-sparking tools and dispose of as hazardous waste .
Advanced Research Questions
Q. How can structural derivatives of this compound be designed to enhance biological activity (e.g., antiviral properties)?
- Methodological Answer : Introduce functional groups (e.g., fluorophenoxy, pyridyl) at the 6-position via nucleophilic substitution or coupling reactions. For example:
- Step 1 : Protect hydroxyl groups with acetyl or benzyl ethers.
- Step 2 : React with electrophiles (e.g., 3-fluoro-2-methylphenol) under basic conditions (K₂CO₃, DMF, 80°C).
- Step 3 : Deprotect using NaOH/MeOH to yield bioactive derivatives. Derivatives like (2R,3R,4S,5R,6S)-2-(Acetoxymethyl)-6-(3-fluoro-2-methylphenoxy)-tetrahydro-2H-pyran-3,4,5-triyl triacetate showed antiviral activity in influenza studies .
| Derivative | Modification | Biological Activity |
|---|---|---|
| Compound 10a | 3-fluoro-2-methylphenoxy | Anti-influenza (EC₅₀ = 12 μM) |
| Compound 11a | Pyridin-4-yloxy | Moderate antiviral activity |
Q. How should researchers resolve contradictions in spectral data across studies?
- Methodological Answer :
- Reproducibility Checks : Replicate synthesis and characterization under identical conditions.
- Advanced Techniques : Use 2D NMR (COSY, HSQC) to assign signals unambiguously.
- Collaborative Validation : Cross-check data with independent labs or databases (e.g., PubChem, SciFinder). For instance, discrepancies in melting points or NMR shifts may arise from polymorphic forms or solvent effects .
Q. What strategies are effective for assessing the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Testing : Incubate samples at 25°C/60% RH, 40°C/75% RH, and extreme pH (1–13).
- Analytical Monitoring : Use HPLC (C18 column, 0.1% TFA/ACN gradient) to track degradation products.
- Kinetic Analysis : Apply Arrhenius modeling to predict shelf-life. Stability data from safety sheets indicate decomposition above 90°C or in acidic/basic environments .
Q. How can researchers address challenges in quantifying this compound in complex biological matrices?
- Methodological Answer :
- Sample Preparation : Use solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to isolate the compound from plasma/tissue.
- Detection : Employ LC-MS/MS with multiple reaction monitoring (MRM) for high sensitivity. Optimize ionization parameters (e.g., ESI+ at 3.5 kV) to enhance signal-to-noise ratios .
Data Contradiction Analysis
Q. Case Study: Conflicting reports on the anti-inflammatory activity of derivatives—how to investigate?
- Methodological Answer :
- Dose-Response Curves : Test derivatives across a concentration range (1 nM–100 μM) in standardized assays (e.g., COX-2 inhibition).
- Structural-Activity Relationships (SAR) : Compare substituent effects (e.g., electron-withdrawing groups reduce activity).
- Meta-Analysis : Reconcile results by adjusting for variables like cell line specificity (e.g., RAW 264.7 vs. THP-1) or assay protocols .
Methodological Tables
Q. Table 1: Key Synthetic Derivatives and Properties
| Derivative ID | Modification Site | Biological Target | Yield | Melting Point (°C) |
|---|---|---|---|---|
| 10a | 6-(3-fluoro-2-methylphenoxy) | Influenza virus | 33% | 127–129 |
| 11a | 6-(pyridin-4-yloxy) | Broad-spectrum antiviral | 27% | 132–134 |
Q. Table 2: Stability Assessment Parameters
| Condition | Temperature | pH | Degradation Rate (k, h⁻¹) | Half-life (t₁/₂) |
|---|---|---|---|---|
| Accelerated (40°C) | 40°C | 7.0 | 0.0052 | 133 hours |
| Acidic | 25°C | 2.0 | 0.021 | 33 hours |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
